4-Chloro-2-methylquinazoline

Übersicht

Beschreibung

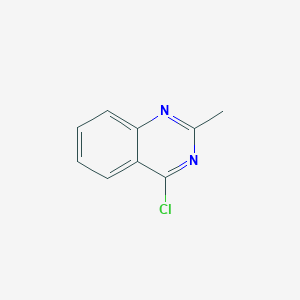

4-Chloro-2-methylquinazoline: is an organic compound with the molecular formula C9H7ClN2 . It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a quinazoline ring system substituted with a chlorine atom at the 4-position and a methyl group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylquinazoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-chlorobenzonitrile with acetic anhydride can yield this compound. The reaction typically requires heating and may involve the use of catalysts to enhance the yield and selectivity of the product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2-methylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, resulting in the formation of quinazoline derivatives with altered oxidation states.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base or catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 4-substituted quinazoline derivatives, while oxidation and reduction reactions can lead to quinazoline derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

4-Chloro-2-methylquinazoline has been extensively studied for its anticancer properties, particularly in the development of novel 4-anilinoquinazolines. These derivatives have shown promising activity against various tumor cell lines.

Synthesis and Evaluation

N-Arylation reactions involving this compound have been utilized to synthesize 4-anilinoquinazolines, which are known for their ability to inhibit receptor tyrosine kinases (RTKs) involved in cancer progression. In one study, the synthesized compounds were screened against several cancer cell lines, including HCT-116 (colorectal carcinoma) and T98G (glioblastoma). Notably, compounds derived from this compound exhibited IC50 values as low as 2.0 µM against T98G cells, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10b | HCT-116 | 2.8 |

| 10b | T98G | 2.0 |

| Doxorubicin | HCT-116 | 8.55 |

Antimalarial Activity

In addition to its anticancer applications, this compound has been evaluated for its antimalarial properties. Research has shown that derivatives of this compound can exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria.

Structure-Activity Relationship (SAR) Studies

SAR studies have identified that modifications at the 4-position of the quinazoline ring can enhance antiplasmodial activity. For instance, compounds with a carboxamido group showed promising results with an EC50 value below 2 µM against chloroquine-resistant strains of P. falciparum .

| Compound Type | EC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| 4-Carboxamido Derivatives | ≤ 2 | >125 |

| Reference Drug (Chloroquine) | - | - |

Implications for Treatment

The identification of potent antimalarial agents derived from this compound could have significant implications for treating malaria, especially in regions where resistance to conventional therapies is prevalent.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By inhibiting these enzymes, this compound can exert anticancer effects . The compound may also interact with other molecular targets, depending on its specific structure and functional groups .

Vergleich Mit ähnlichen Verbindungen

4-Chloroquinazoline: Similar in structure but lacks the methyl group at the 2-position.

2-Chloroquinazoline: Similar in structure but lacks the chlorine atom at the 4-position.

4-Chloro-2-(chloromethyl)quinazoline: Similar but has an additional chloromethyl group at the 2-position.

Uniqueness: 4-Chloro-2-methylquinazoline is unique due to the presence of both a chlorine atom at the 4-position and a methyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other quinazoline derivatives .

Biologische Aktivität

4-Chloro-2-methylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

Overview of Quinazoline Derivatives

Quinazolines are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive compounds. They exhibit a range of pharmacological activities including anti-cancer, anti-microbial, and anti-inflammatory effects. The structural diversity of quinazoline derivatives allows for the modulation of their biological activity through various substitutions at different positions on the quinazoline ring .

Antitumor Activity

This compound has been evaluated for its potential antitumor properties. In a study assessing various quinazoline derivatives, it was found that compounds with structural modifications at the 2-position exhibited significant antiproliferative effects against several cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | 10 | Inhibition of receptor tyrosine kinases |

| This compound | MCF-7 | 15 | Induction of apoptosis |

| 2-Methylquinazolinone | A549 | 7.52 | Tubulin polymerization inhibition |

Antimycobacterial Activity

In addition to its antitumor potential, this compound has demonstrated activity against Mycobacterium tuberculosis (Mtb). A study focused on targeting cytochrome bd oxidase in Mtb revealed that derivatives including this compound exhibited promising bactericidal effects when used in conjunction with other inhibitors like Q203. The compound's IC50 values were reported to be around 27 µM against Mtb H37Rv, indicating moderate activity .

Table 2: Antimycobacterial Activity of Quinazoline Derivatives

| Compound | Mycobacterial Strain | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | 27 | Synergistic effect with Q203 |

| Other derivatives | Mycobacterium bovis BCG | 11 | Effective in ATP depletion assay |

Case Studies

- Antitumor Efficacy : A series of experiments demonstrated that this compound derivatives effectively inhibited cell proliferation in various cancer models. Notably, compounds were tested at concentrations up to 50 µM, with several showing over 75% inhibition in T98G glioblastoma cells .

- Mechanistic Insights : The mode of action for these compounds often involves the inhibition of key signaling pathways associated with tumor growth and survival, particularly through the inhibition of receptor tyrosine kinases such as EGFR and VEGFR .

- Combination Therapy : Recent studies have explored the potential for combination therapies involving quinazolines and established antitubercular agents, suggesting enhanced efficacy against resistant strains of Mtb when used together .

Eigenschaften

IUPAC Name |

4-chloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAZMOAXEMIBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382906 | |

| Record name | 4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-24-8 | |

| Record name | 4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 4-chloro-2-methylquinazoline highlighted in the research?

A1: The research demonstrates the use of this compound as a starting material for the synthesis of 4-aroyl-2-methylquinazolines []. This transformation involves a nucleophilic aromatic substitution reaction where the chlorine atom in the 4-position is replaced by an aroyl group derived from an aromatic aldehyde.

Q2: What is the role of 1,3-dimethylbenzimidazolium iodide in the reaction with this compound?

A2: 1,3-dimethylbenzimidazolium iodide acts as a catalyst in the aroylation reaction of this compound []. While the exact mechanism is not detailed in the provided abstract, it likely involves the formation of a reactive intermediate with the aromatic aldehyde, facilitating the subsequent nucleophilic substitution on the quinazoline ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.